molecular formula C10H14BrNO2 B567963 5-Bromo-2-ethoxy-3-isopropoxypyridine CAS No. 1241752-43-1

5-Bromo-2-ethoxy-3-isopropoxypyridine

Cat. No.: B567963
CAS No.: 1241752-43-1
M. Wt: 260.131
InChI Key: BQSKOYGIUJSXDZ-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-isopropoxypyridine is a substituted pyridine derivative featuring a bromine atom at position 5, an ethoxy group at position 2, and an isopropoxy group at position 3. This compound belongs to a class of halogenated pyridines, which are widely utilized as intermediates in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

5-bromo-2-ethoxy-3-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-4-13-10-9(14-7(2)3)5-8(11)6-12-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSKOYGIUJSXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Br)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-3-isopropoxypyridine typically involves the bromination of 2-ethoxy-3-isopropoxypyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-3-isopropoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-ethoxy-3-isopropoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-3-isopropoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. The bromine atom, being a good leaving group, allows for various substitution and coupling reactions. The ethoxy and isopropoxy groups can influence the compound’s reactivity and stability by providing steric and electronic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in Brominated Pyridines

The compound’s closest analogs differ primarily in the type and position of alkoxy or halogen substituents:

  • 5-Bromo-2-ethoxy-3-methoxypyridine (CAS 1241752-31-7) : This analog replaces the isopropoxy group with a smaller methoxy group at position 3. The reduced steric hindrance of methoxy may enhance solubility in polar solvents compared to the bulkier isopropoxy variant. However, the isopropoxy group in the target compound could improve lipophilicity, favoring organic phase partitioning .

Functional Group Impact on Reactivity

  • Boronic Acid Derivatives (e.g., (5-Bromo-2-ethoxypyridin-3-yl)boronic acid, CAS 871332-98-8) : The addition of a boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This highlights the target’s limitation in metal-catalyzed reactions unless further functionalized .
  • Chlorinated Analogs (e.g., 5-Chloro-6-isopropoxypyridine-3-boronic acid, CAS 1150114-69-4) : Chlorine’s smaller atomic radius compared to bromine may lead to faster reaction kinetics in substitution reactions, though bromine’s higher leaving-group ability is often preferred in aromatic chemistry .

Data Table: Key Attributes of 5-Bromo-2-ethoxy-3-isopropoxypyridine and Analogs

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Applications/Properties
This compound Not specified Br (5), EtO (2), iPrO (3) C₁₀H₁₄BrNO₂ Intermediate; moderate lipophilicity
5-Bromo-2-ethoxy-3-methoxypyridine 1241752-31-7 Br (5), EtO (2), MeO (3) C₈H₁₀BrNO₂ Higher solubility in polar solvents
(5-Bromo-2-ethoxypyridin-3-yl)boronic acid 871332-98-8 Br (5), EtO (2), B(OH)₂ (3) C₇H₉BBrNO₃ Suzuki coupling precursor
5-Bromo-3-iodopyridin-2-ol Not specified Br (5), I (3), OH (2) C₅H₃BrINO Nucleophilic substitution substrate

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